molecular formula C19H16N2OS2 B2974892 3-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide CAS No. 681233-21-6

3-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide

Cat. No.: B2974892
CAS No.: 681233-21-6
M. Wt: 352.47
InChI Key: DSKVVDUAHUYPIW-UHFFFAOYSA-N
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Description

3-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications in various fields. This compound contains a thiazole ring, which is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.

Future Directions

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, the development and study of new thiazole derivatives, including “3-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide”, could be a promising direction for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide typically involves the condensation of 4-isopropylthiazole-2-carbohydrazide with phenylisothiocyanate in the presence of ethanol . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction and formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the thiazole ring, resulting in different reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

3-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activity.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as antibacterial, antifungal, and antitumor activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Bleomycin: An antineoplastic drug that includes a thiazole ring.

    Tiazofurin: Another antineoplastic agent with a thiazole component.

Uniqueness

3-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide is unique due to its specific structural features, such as the combination of a thiazole ring with a chromeno moiety.

Properties

IUPAC Name

3-phenyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS2/c22-17(11-10-13-6-2-1-3-7-13)20-19-21-18-14-8-4-5-9-15(14)23-12-16(18)24-19/h1-9H,10-12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKVVDUAHUYPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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